N-(aminocarbonyl)-5-cyano-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

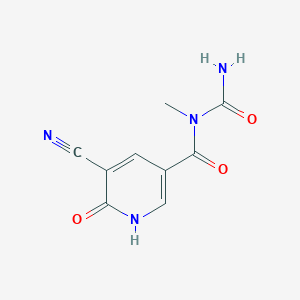

N-(aminocarbonyl)-5-cyano-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine derivative featuring a 1,6-dihydropyridine core with distinct substituents:

- Position 3: A carboxamide group substituted with N-methyl and N-aminocarbonyl moieties.

- Position 5: A cyano (-CN) group.

- Position 6: An oxo (=O) group.

This compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-354891) in 1 g ($334.00) and 5 g ($970.00) quantities .

Properties

Molecular Formula |

C9H8N4O3 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

N-carbamoyl-5-cyano-N-methyl-6-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C9H8N4O3/c1-13(9(11)16)8(15)6-2-5(3-10)7(14)12-4-6/h2,4H,1H3,(H2,11,16)(H,12,14) |

InChI Key |

BQOBKBNNFFBVDD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=CNC(=O)C(=C1)C#N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Precursors Preparation

- Malononitrile : Acts as a key building block providing the cyano group at position 5.

- Appropriate Amides : Serve as the source of the aminocarbonyl group and contribute to the N-methyl substitution at the nitrogen atom.

Reaction Conditions

- Solvent: Ethanol or acetonitrile, chosen for their ability to facilitate reflux and solubilize reactants.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid (TsOH) or Lewis acids (e.g., SnCl₂, FeCl₃) are employed to promote cyclization.

- Temperature: Reflux conditions (~80–100°C) are typical to drive the multicomponent condensation efficiently.

Synthetic Route

Step 1: Condensation of malononitrile with the amide derivative under acidic or basic catalysis to form an intermediate dihydropyridine precursor.

Step 2: Cyclization facilitated by heat, leading to the formation of the dihydropyridine ring with the cyano and aminocarbonyl functionalities incorporated.

Step 3: Oxidation or tautomerization steps to stabilize the final dihydropyridine structure, yielding N-(aminocarbonyl)-5-cyano-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide .

Alternative Synthetic Strategies

Nucleophilic Substitution on Pre-formed Pyridine Derivatives

This approach involves starting with a pre-formed pyridine ring bearing suitable leaving groups (e.g., halides or activated esters). Nucleophilic attack by amines or related nucleophiles introduces the aminocarbonyl group, followed by nitrile addition at position 5.

Multicomponent Reactions with Phosphonate or Related Reagents

Research indicates that heterocyclic phosphonates can serve as intermediates in constructing dihydropyridine derivatives. Under Lewis acid catalysis, these reagents react with nitriles and amides to form the target compound.

Specific Data from Literature and Experimental Findings

| Method | Key Reagents | Catalysts | Solvent | Yield | Remarks |

|---|---|---|---|---|---|

| Hantzsch-based multicomponent | Malononitrile + Amide derivatives | TsOH, Lewis acids | Ethanol, acetonitrile | 75–85% | Reflux conditions; efficient for large-scale synthesis |

| Nucleophilic substitution | Pre-formed pyridine derivatives | None | Various | Variable | Requires prior synthesis of pyridine core |

| Phosphonate-mediated cyclization | Phosphonate reagents + nitriles | Lewis acids (SnCl₂, FeCl₃) | Aprotic solvents | 70–80% | Suitable for functional group modifications |

Notes on Reaction Optimization and Purification

- Reaction Monitoring: TLC and NMR spectroscopy are used to monitor the progress, ensuring complete conversion.

- Purification: Crystallization from solvents like ethanol or recrystallization from ethyl acetate is common to obtain pure compounds.

- Characterization: Confirmed via NMR, IR, and mass spectrometry, matching the spectral data reported in chemical databases.

Summary of Research Findings

- The Hantzsch synthesis remains the most versatile and widely adopted method for synthesizing this compound due to its straightforward multicomponent nature and high yields.

- Modifications involving nucleophilic substitution and phosphonate chemistry expand the scope for structural variation.

- Reaction conditions such as solvent choice, catalyst presence, and temperature critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium cyanide, potassium cyanide, ammonia.

Major Products Formed

Oxidation Products: Oxo derivatives.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

Modulate Receptors: By interacting with cellular receptors, it can modulate signal transduction pathways.

Induce Apoptosis: By affecting cellular pathways, it can induce programmed cell death in certain cell types.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridinecarboxamide Derivatives

*Note: Molecular formula inferred from structural analysis due to lack of explicit data in evidence.

Key Findings from Structural Analysis:

Substituent Effects on Electronic Properties: The cyano group in the main compound is a stronger electron-withdrawing group compared to the chloro substituents in analogs . This may enhance reactivity in nucleophilic substitution or metal-catalyzed reactions.

Hydrogen-Bonding Potential: The aminocarbonyl group in the main compound introduces hydrogen-bond donor/acceptor sites absent in analogs with simple methyl or phenyl substituents . This could enhance binding affinity in biological targets.

Steric Considerations :

- Allyl and benzyl groups in analogs create steric hindrance, which may limit rotational freedom or access to enzymatic active sites compared to the smaller substituents in the main compound.

Biological Activity

N-(aminocarbonyl)-5-cyano-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as 5-cyano-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈N₄O₃

- Molecular Weight : 220.18 g/mol

- IUPAC Name : N-carbamoyl-5-cyano-N-methyl-6-oxo-1H-pyridine-3-carboxamide

The compound primarily acts as an enzyme inhibitor , particularly targeting human uridine phosphorylase-1 (hUP1). By binding to the active site of this enzyme, it disrupts the synthesis of RNA, leading to a decrease in cell proliferation, especially in cancer cell lines such as HepG2 (human liver cancer cells) .

Key Mechanisms:

- Enzyme Inhibition : Inhibits hUP1, affecting nucleotide metabolism.

- Cell Signaling Modulation : Alters gene expression and cellular metabolism by impacting RNA synthesis.

- Induction of Apoptosis : Potentially triggers programmed cell death in certain cell types through modulation of cellular pathways .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Demonstrated significant inhibition of HepG2 cell proliferation.

- Antimicrobial Properties : Exhibits moderate antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .

- Antioxidant Effects : The compound has shown potential antioxidant properties in various assays.

Study 1: Anticancer Effects

A study investigated the effects of this compound on HepG2 cells. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in liver cancer treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Study 2: Antimicrobial Activity

In vitro tests assessed the antibacterial efficacy against Pseudomonas aeruginosa and E. coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics like Ciprofloxacin.

| Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 50 | 4 |

| Escherichia coli | 100 | 8 |

Q & A

Q. What are the common synthetic routes for N-(aminocarbonyl)-5-cyano-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide?

Methodological Answer: The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A representative method includes:

- Ultrasound-assisted condensation : Reacting precursors like 3-methylisoxazol-5-amine with salicylaldehyde and N-aryl-3-oxobutanamide in ethanol under ultrasonic conditions (4 hours, room temperature), achieving yields ~60–66% .

- Carboxamide formation : Coupling 3-aminoquinoxaline derivatives with nitrofuran or nitrothiophene carboxylic acids in DMF, yielding analogues with pyridinecarboxamide backbones .

Example Reaction Conditions

| Precursor | Solvent | Catalyst | Yield | Purity |

|---|---|---|---|---|

| 3-Methylisoxazol-5-amine | Ethanol | Ytterbium triflate | 61–66% | ~95% |

| 3-Aminoquinoxaline derivative | DMF | None | ~60% | >90% |

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement of crystal structures. Key parameters include high-resolution data (≤1.0 Å) and twin refinement for complex lattices .

- Spectroscopic analysis :

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., carbonyl carbons at ~170 ppm, pyridone protons at δ 6.5–7.5 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., EI-MS m/z 355 for C21H18ClN3O3) .

Q. What safety precautions are recommended given limited toxicological data?

Methodological Answer:

- Handling : Use fume hoods, gloves, and lab coats due to unstudied toxicological hazards .

- Storage : Keep in inert atmospheres (argon) at –20°C to prevent degradation.

- Risk mitigation : Conduct acute toxicity assays (e.g., OECD 423) for preliminary hazard classification .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Dynamic NMR experiments : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms in pyridone systems) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level and compare computed vs. experimental shifts. Discrepancies >0.5 ppm suggest conformational flexibility .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

Methodological Answer:

- Solvent modulation : Replace ethanol with THF or DCM to enhance solubility of hydrophobic intermediates .

- Catalyst screening : Test Lewis acids (e.g., Sc(OTf)3) for sterically hindered couplings. Ytterbium triflate improves yields by 15–20% in bulky systems .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

Q. How can computational methods predict bioactivity and binding modes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., cholinesterase or glucosidase). Key steps:

Prepare ligand (AMBER charges) and receptor (PDB: 4EY7).

Run docking with 25 Å grid box; analyze ΔG values (<–8 kcal/mol suggests strong binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.